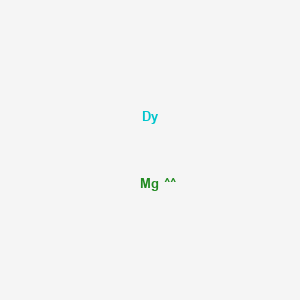
Dysprosium--magnesium (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dysprosium–magnesium (1/1) is a binary compound consisting of dysprosium and magnesium in a 1:1 ratio. Dysprosium is a rare earth element known for its high magnetic susceptibility and thermal neutron absorption properties, while magnesium is a lightweight metal with excellent mechanical properties. The combination of these two elements results in a compound with unique physical and chemical characteristics, making it valuable in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions: Dysprosium–magnesium (1/1) can be synthesized through high-temperature solid-state reactions. One common method involves mixing dysprosium oxide (Dy2O3) and magnesium oxide (MgO) in stoichiometric amounts, followed by heating the mixture in a reducing atmosphere, such as hydrogen gas, at temperatures around 800-1000°C. This process facilitates the reduction of dysprosium oxide and the formation of the dysprosium–magnesium compound .
Industrial Production Methods: In industrial settings, the production of dysprosium–magnesium (1/1) often involves the use of advanced metallurgical techniques. One such method is the vacuum induction melting process, where dysprosium and magnesium metals are melted together under a vacuum to prevent oxidation. The molten mixture is then cooled and solidified to obtain the desired compound .
化学反应分析
Types of Reactions: Dysprosium–magnesium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Dysprosium–magnesium (1/1) can react with oxygen at elevated temperatures to form dysprosium oxide and magnesium oxide. This reaction typically occurs at temperatures above 500°C.
Reduction: The compound can be reduced using hydrogen gas at high temperatures to produce elemental dysprosium and magnesium.
Major Products Formed:
Oxidation: Dysprosium oxide (Dy2O3) and magnesium oxide (MgO).
Reduction: Elemental dysprosium (Dy) and magnesium (Mg).
Substitution: Dysprosium chloride (DyCl3) and magnesium chloride (MgCl2).
科学研究应用
Dysprosium–magnesium (1/1) has a wide range of applications in scientific research and industry:
Chemistry: The compound is used as a precursor for the synthesis of other dysprosium-based materials and as a catalyst in various chemical reactions.
Biology: Dysprosium–magnesium (1/1) is studied for its potential use in magnetic resonance imaging (MRI) contrast agents due to its magnetic properties.
Medicine: Research is ongoing to explore the use of dysprosium–magnesium (1/1) in targeted drug delivery systems and cancer treatment.
Industry: The compound is utilized in the production of high-performance magnets, particularly in the manufacturing of neodymium-iron-boron (NdFeB) magnets, which are essential components in electric vehicles and wind turbines
作用机制
The mechanism by which dysprosium–magnesium (1/1) exerts its effects is primarily related to its magnetic properties. Dysprosium ions (Dy3+) have a high magnetic moment, which contributes to the compound’s strong magnetic behavior. In applications such as MRI contrast agents, the magnetic properties of dysprosium–magnesium (1/1) enhance the contrast between different tissues, improving the quality of the imaging .
相似化合物的比较
Dysprosium–calcium (1/1): Similar to dysprosium–magnesium (1/1), this compound also exhibits strong magnetic properties but has different mechanical characteristics due to the presence of calcium.
Dysprosium–aluminum (1/1): This compound is used in high-temperature applications due to its excellent thermal stability.
Dysprosium–zinc (1/1): Known for its unique electronic properties, this compound is studied for potential use in electronic devices .
Uniqueness of Dysprosium–Magnesium (1/1): Dysprosium–magnesium (1/1) stands out due to its combination of high magnetic susceptibility and lightweight properties. This makes it particularly valuable in applications where both magnetic performance and weight reduction are critical, such as in aerospace and automotive industries .
属性
CAS 编号 |
12159-27-2 |
|---|---|
分子式 |
DyMg |
分子量 |
186.81 g/mol |
IUPAC 名称 |
dysprosium;magnesium |
InChI |
InChI=1S/Dy.Mg |
InChI 键 |
JFXJJAXYELOILB-UHFFFAOYSA-N |
规范 SMILES |
[Mg].[Dy] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















